molecular formula C16H19NO4S B2410419 3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide CAS No. 1219905-70-0

3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide

Cat. No.: B2410419
CAS No.: 1219905-70-0
M. Wt: 321.39
InChI Key: HDEDEBUBEYVTQX-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide is a complex organic compound that features a furan ring, a phenylsulfonyl group, and a propanamide moiety

Scientific Research Applications

3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the furan ring, which is then functionalized to introduce the propan-2-yl group. The phenylsulfonyl group is subsequently added through sulfonation reactions. The final step involves the formation of the propanamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide involves its interaction with specific molecular targets. The furan ring and phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-yl)ethyl)-2-(propan-2-yl)aniline
  • N-(1-(furan-2-yl)propan-2-yl)cyclopropanecarboxamide

Uniqueness

3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide is unique due to the presence of both a furan ring and a phenylsulfonyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-13(12-14-6-5-10-21-14)17-16(18)9-11-22(19,20)15-7-3-2-4-8-15/h2-8,10,13H,9,11-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEDEBUBEYVTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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